

# Toxicology Profile of Calcium Dodecanoate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Calciumdodecanoate*

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## Abstract

This technical guide provides a comprehensive toxicology profile of calcium dodecanoate (CAS No. 4696-56-4), a calcium salt of lauric acid. The toxicological assessment of calcium dodecanoate is primarily based on the dissociation of the salt into calcium and dodecanoate (laurate) ions in biological systems. Consequently, the toxicological data for lauric acid is considered highly relevant and is extensively reviewed herein. This document summarizes key toxicological endpoints, including acute and chronic toxicity, local tissue effects, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed methodologies for pivotal experimental studies are provided, and key cellular mechanisms are illustrated through signaling pathway diagrams. All quantitative data are presented in structured tables for ease of reference and comparison.

## Introduction

Calcium dodecanoate, also known as calcium laurate, is the calcium salt of the saturated fatty acid, lauric acid. It is utilized in various industrial applications, including as a food additive (E-number E470a), an emulsifier, a stabilizer, and a lubricant in cosmetics and pharmaceuticals.[\[1\]](#) Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring its safe use. The European Food Safety Authority (EFSA) has evaluated the salts of fatty acids (E 470a), including calcium dodecanoate, and concluded that there is no need for a numerical Acceptable Daily Intake (ADI), considering

them of no safety concern at the reported uses and use levels.[2][3] This assessment is largely predicated on the expectation that these salts dissociate into their corresponding fatty acids and cations in the gastrointestinal tract.[2][3][4]

## Physicochemical Properties

Property	Value	Reference
Chemical Name	Calcium bis(dodecanoate)	[5]
Synonyms	Calcium laurate, Dodecanoic acid, calcium salt	[5]
CAS Number	4696-56-4	[6]
Molecular Formula	C <sub>24</sub> H <sub>46</sub> CaO <sub>4</sub>	[5]
Molecular Weight	438.7 g/mol	[5]
Appearance	White, powdery solid	[1]

## Toxicokinetics

Upon oral ingestion, calcium dodecanoate is expected to readily dissociate in the acidic environment of the stomach and the gastrointestinal tract into calcium ions and free lauric acid.[2][3][4] Lauric acid, a medium-chain fatty acid, is then absorbed, digested, and transported in the body.[5] It is primarily metabolized in the liver via  $\beta$ -oxidation to produce acetyl-CoA, which can then enter the Krebs cycle for energy production or be used in the synthesis of other biomolecules.[4]

## Toxicology Profile

The toxicological data for calcium dodecanoate is limited. Therefore, the following sections primarily summarize the available data for lauric acid as a surrogate.

## Acute Toxicity

Lauric acid exhibits low acute toxicity via oral and dermal routes of administration.

Endpoint	Species	Route	Value	Guideline	Reference
LD50	Rat	Oral	> 5,000 mg/kg bw	OECD 401	<a href="#">[7]</a> <a href="#">[8]</a>
LD50	Rat	Oral	12,000 mg/kg bw	-	<a href="#">[2]</a> <a href="#">[9]</a>
LD50	Rabbit	Dermal	> 2,000 mg/kg bw	OECD 434	<a href="#">[3]</a>

## Local Tissue Effects

### Skin Irritation

Lauric acid is generally considered to be non-irritating to the skin. In a study following OECD Guideline 404, lauric acid was found to cause no skin irritation in rabbits after a 4-hour application.[\[3\]](#) Another Draize test in rabbits reported mild skin irritation with a 500 mg application.[\[2\]](#)[\[9\]](#)

### Eye Irritation

Lauric acid has been shown to cause eye irritation. A study following OECD Guideline 405 concluded that it causes serious eye damage in rabbits.[\[3\]](#) A Draize test using 100 mg in rabbit eyes resulted in mild irritation.[\[2\]](#)[\[9\]](#)

### Skin Sensitization

Available data suggests that lauric acid is not a skin sensitizer.[\[10\]](#)

## Repeated Dose Toxicity

Information on the repeated dose toxicity of calcium dodecanoate is scarce. However, studies on lauric acid indicate a low potential for toxicity upon repeated exposure. A 28-day repeated-dose oral toxicity study in rats with lauric acid at a dose of 100 mg/kg/day showed no signs of toxicity or mortality.[\[11\]](#)

## Genotoxicity

Salts of fatty acids, including calcium dodecanoate, are not considered to be of concern for genotoxicity.[\[2\]](#) This is supported by negative results in genotoxicity assays for lauric acid.

Assay	Test System	Result	Guideline	Reference
Bacterial Reverse Mutation (Ames Test)	<i>S. typhimurium</i>	Negative	OECD 471	<a href="#">[12]</a>
In vivo Micronucleus Test	Mouse peripheral blood erythrocytes	Negative	-	<a href="#">[12]</a>

## Carcinogenicity

In a 2-year dermal study on lauric acid diethanolamine condensate in rats and mice, there was no evidence of carcinogenic activity related to the lauric acid moiety.[\[12\]](#)

## Reproductive and Developmental Toxicity

There is no specific data on the reproductive and developmental toxicity of calcium dodecanoate.[\[2\]](#)[\[3\]](#) Studies on related fatty acid compounds suggest a low risk. A combined repeated dose and reproduction/developmental toxicity screening study (OECD 422) and a prenatal developmental toxicity study (OECD 414) on vinyl laurate in rats did not show any adverse effects on reproductive performance or fetal development, with a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg bw/day.[\[13\]](#)

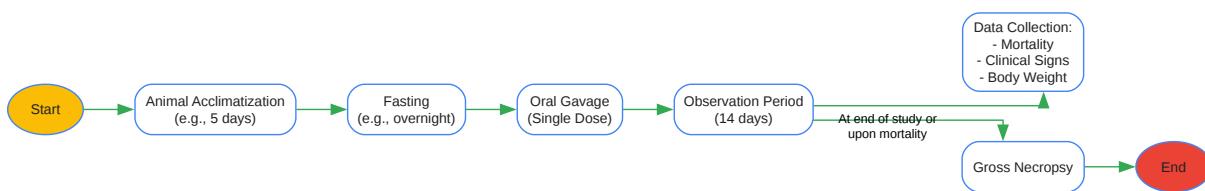
## Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on internationally recognized OECD guidelines.

### Acute Oral Toxicity (OECD Guideline 401 - Modified)

- Test System: Young adult rats of a single sex (females are generally preferred as they tend to be slightly more sensitive).

- Administration: A single dose of the test substance is administered by oral gavage.
- Dose Levels: A sequential testing procedure with a limited number of animals is used, starting with a dose expected to produce some signs of toxicity.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Endpoint: The LD50 (median lethal dose) is determined, or the substance is classified into a toxicity category.



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Experimental workflow for an acute oral toxicity study.

## Skin Irritation (OECD Guideline 404)

- Test System: Albino rabbits.
- Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of shaved skin and covered with a gauze patch.
- Exposure: The exposure duration is typically 4 hours.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The severity of the skin reactions is scored according to a standardized scale.



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Experimental workflow for a skin irritation study.

## Eye Irritation (OECD Guideline 405)

- Test System: Albino rabbits.
- Application: A 0.1 g or 0.1 mL sample of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
- Scoring: The severity of ocular lesions is scored according to a standardized scale.

## Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

- Test System: Histidine-requiring strains of *Salmonella typhimurium* and a tryptophan-requiring strain of *Escherichia coli*.
- Method: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
- Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.

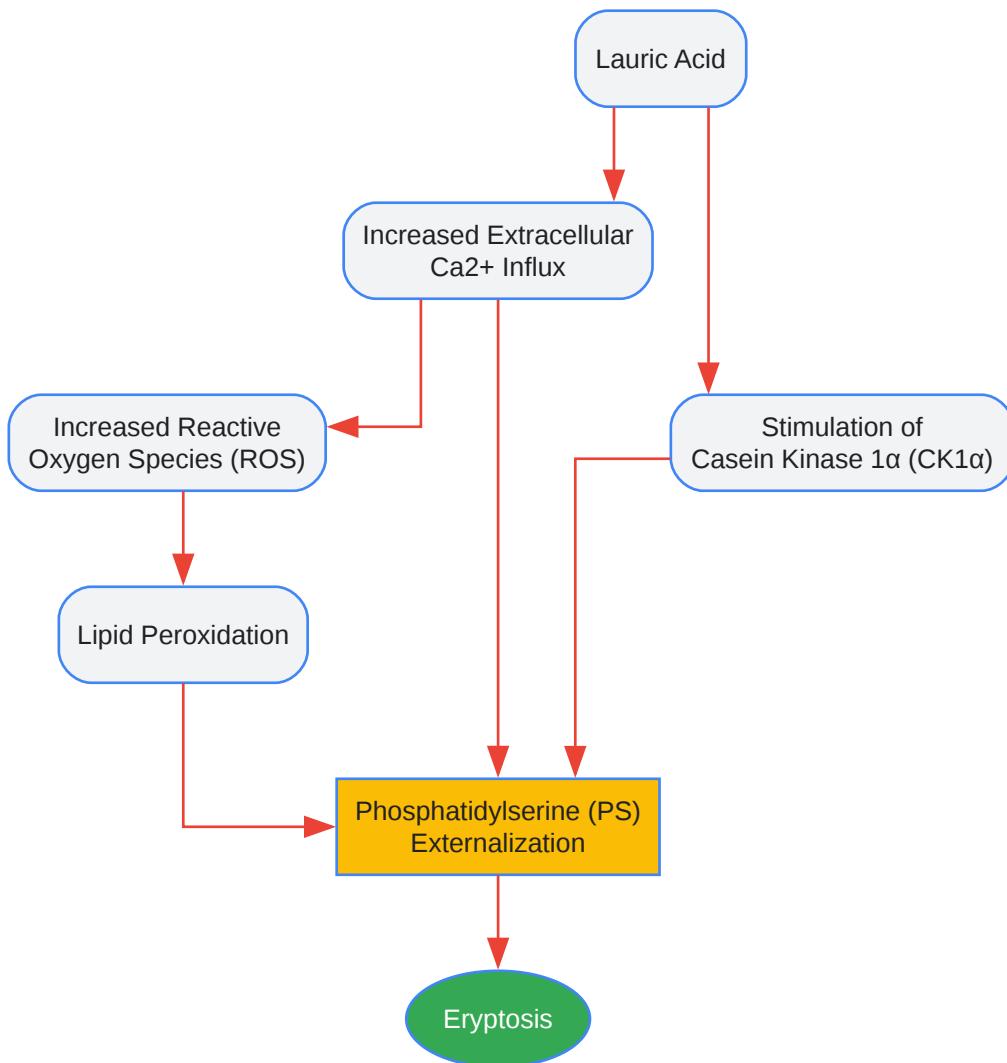
## Signaling Pathways

Recent research has elucidated a potential mechanism of action for lauric acid-induced cellular effects, specifically eryptosis (the suicidal death of red blood cells). This process is characterized by cell shrinkage, membrane blebbing, and the externalization of

phosphatidylserine. Lauric acid has been shown to induce eryptosis through a calcium-dependent pathway.[4][14][15]

The proposed signaling pathway involves the following key steps:

- Increased Intracellular Calcium: Lauric acid exposure leads to an influx of extracellular calcium into the red blood cell, resulting in a significant increase in cytosolic calcium concentrations.[4][14]
- Oxidative Stress: The elevated intracellular calcium triggers an increase in the production of reactive oxygen species (ROS), leading to oxidative stress.[4][14]
- Lipid Peroxidation: The accumulation of ROS causes peroxidative damage to lipids in the cell membrane.[4]
- Casein Kinase 1 $\alpha$  (CK1 $\alpha$ ) Stimulation: Lauric acid has been shown to stimulate the activity of CK1 $\alpha$ , a kinase involved in various cellular processes, including eryptosis.[4][14][15]
- Phosphatidylserine (PS) Exposure: The culmination of these events leads to the externalization of phosphatidylserine on the outer leaflet of the red blood cell membrane, a hallmark of eryptosis.[4][14]



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